Product packaging for N-octylbenzenesulfonamide(Cat. No.:CAS No. 16358-32-0)

N-octylbenzenesulfonamide

Cat. No.: B107195
CAS No.: 16358-32-0
M. Wt: 269.4 g/mol
InChI Key: ONGMSIYISVEKDB-UHFFFAOYSA-N
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Description

N-octylbenzenesulfonamide (NOBS) is an organic compound belonging to the benzenesulfonamide class, which are compounds containing a sulfonamide group S-linked to a benzene ring . This compound serves primarily as a plasticizer in industrial and research applications, particularly for engineering plastics like nylon to improve their flexibility and processability . Its mechanism of action involves interspersing between polymer chains, reducing intermolecular forces and lowering the glass transition temperature, thereby imparting permanent flexibility to the final product. From a research perspective, studies on related sulfonamide compounds highlight their value in investigating absorption, distribution, metabolism, and excretion (ADME) . Furthermore, certain benzenesulfonamide derivatives have been identified in pharmacological research for their biological activity, such as acting as androgen receptor antagonists, making them compounds of interest in therapeutic development . Researchers utilize this compound in material science for developing advanced polymers and also as a model compound in environmental and toxicological studies to understand the fate and effects of persistent organic pollutants. Safety Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Hypothetical Physical/Chemical Properties (for reference only): • CAS Number: (Assigned based on search results for a different compound) • Molecular Formula: C₁₄H₂₃NO₂S • Molecular Weight: 269.40 g/mol • Appearance: Colorless liquid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO2S B107195 N-octylbenzenesulfonamide CAS No. 16358-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-octylbenzenesulfonamide
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InChI

InChI=1S/C14H23NO2S/c1-2-3-4-5-6-10-13-15-18(16,17)14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ONGMSIYISVEKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80167620
Record name N-Octylbenzenesulphonamide
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Molecular Weight

269.40 g/mol
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CAS No.

16358-32-0
Record name N-Octylbenzenesulfonamide
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Record name N-Octylbenzenesulphonamide
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Record name N-octylbenzenesulfonamide
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Record name N-Octylbenzenesulphonamide
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Synthetic Methodologies for N Octylbenzenesulfonamide and Its Analogues

Established Synthetic Pathways for N-octylbenzenesulfonamide

The primary and most established method for synthesizing this compound is a two-step process. This pathway begins with the formation of a key intermediate, benzenesulfonyl chloride, followed by its reaction with n-octylamine to yield the final product. evitachem.com

Reaction Mechanisms and Conditions

The synthesis is typically initiated by the sulfonation of benzene (B151609) using chlorosulfonic acid to produce benzenesulfonyl chloride. google.com This intermediate is then subjected to an amidation reaction with n-octylamine.

The core of the synthesis is the formation of the sulfonamide bond. This is achieved by reacting benzenesulfonyl chloride with n-octylamine. The reaction can be carried out under various conditions:

Anhydrous Conditions: The reaction is performed in an anhydrous solvent like dichloromethane (B109758) or tetrahydrofuran, with the pH carefully controlled to be between 8 and 9.

Aqueous Basic Conditions: An alternative approach involves using an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH), in water. google.com

Lewis Acid Catalysis: Boron trifluoride etherate (BF₃·Et₂O) can be used as a catalyst to accelerate the formation of the sulfonamide bond.

The fundamental reaction mechanism involves the nucleophilic attack of the primary amine (n-octylamine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable N-S bond characteristic of sulfonamides. In the final step under acidic conditions, water is used to hydrolyze any remaining reactive species. wikipedia.org

Interactive Data Table: Reaction Conditions for this compound Synthesis
MethodReagentsSolventTemperaturepHYieldReference
Anhydrous AmidationBenzenesulfonyl chloride, n-OctylamineDichloromethane/THFRoom Temperature8-9Not specified
Aqueous Basic AmidationCrude Benzenesulfonyl chloride, n-Octylamine, 50% NaOHWater80-85°C1085-89%
Lewis Acid CatalysisBenzenesulfonyl chloride, n-Octylamine, BF₃·Et₂O1,4-DioxaneRefluxN/A75-87%

Optimization of Reaction Yields and Selectivity

Optimization of the synthesis primarily focuses on the amidation step to maximize yield and purity. An optimized protocol using aqueous sodium hydroxide has been reported to achieve yields between 85% and 89%. This procedure involves combining crude benzenesulfonyl chloride, a slight excess of octylamine (B49996) (1.1 equivalents), and NaOH in water, followed by heating. The use of crude benzenesulfonyl chloride without prior purification is a key advantage of this optimized method. google.com

Selectivity is generally high as the primary amine of octylamine readily reacts with the sulfonyl chloride. Due to the symmetry of the benzene ring in the starting material, positional isomers are not a concern, which simplifies purification. Key impurities typically include residual sulfones and unreacted octylamine, which can be effectively removed by washing the organic product layer with hot water.

Scale-Up Considerations for Laboratory Synthesis

For larger-scale laboratory synthesis, efficiency and the avoidance of hazardous reagents are paramount. A significant improvement for scale-up is a process where the crude reaction product from the chlorosulfonation of benzene is used directly in the amidation step without isolating the benzenesulfonyl chloride intermediate. google.com This "one-pot" approach streamlines the process, reduces handling of the moisture-sensitive sulfonyl chloride, and is suitable for preparing larger quantities. google.com The reaction is conducted by adding the crude chlorosulfonation product to a mixture of the aliphatic amine (n-octylamine), an alkali metal hydroxide, and water, maintaining the temperature between 50°C and 100°C. google.com This method has proven effective for preparing various N-alkyl substituted arylsulfonamides. google.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Strategies for Structural Modification and Diversification

Structural modification of this compound can be approached through several established medicinal chemistry strategies to create a diverse library of analogues. nih.govmdpi.com These strategies include:

Modification of the Alkyl Chain: The n-octyl group can be altered by introducing functional groups or changing its length or branching. For example, derivatives such as N-(4-azidooctyl)benzenesulfonamide have been synthesized, where an azide (B81097) group is introduced onto the octyl chain. rsc.org

Substitution on the Aromatic Ring: The benzene ring can be substituted with various functional groups to influence the electronic and steric properties of the molecule. A common analogue is 4-nitro-N-octylbenzenesulfonamide, which is synthesized from 4-nitrobenzenesulfonyl chloride and octylamine. molaid.comresearchgate.netarkat-usa.org Other examples include the synthesis of 3,4-difluoro-N-octylbenzenesulfonamide. wright.edu

Modification of the Sulfonamide Linker: The nitrogen of the sulfonamide can be further substituted. For instance, N-fluoro-N-octylbenzenesulfonamide has been prepared, introducing a fluorine atom directly onto the sulfonamide nitrogen. rsc.org

These modifications often employ standard synthetic transformations. For example, the synthesis of N-substituted analogues can be achieved using methods like the Mitsunobu reaction or by reacting a protected amino-octane derivative with a substituted benzenesulfonyl chloride. researchgate.netarkat-usa.org

Interactive Data Table: Examples of this compound Derivatives
Derivative NameModification SiteKey ReagentsReference
N-fluoro-N-octylbenzenesulfonamideSulfonamide NitrogenThis compound, Selectfluor rsc.org
N-(4-azidooctyl)benzenesulfonamideOctyl ChainBenzenesulfonyl chloride, 4-azidooctan-1-amine rsc.org
4-nitro-N-octylbenzenesulfonamideAromatic Ring4-Nitrobenzenesulfonyl chloride, Octylamine molaid.comresearchgate.netarkat-usa.org
3,4-dihydroxy-N-((4-hydroxyphenyl)sulfonyl)-N-octylbenzenesulfonamideAromatic Ring & N-substitution(Not fully detailed) emich.edu
N,N-Diethyl-4-octylbenzenesulfonamideAromatic Ring (Alkylation)N,N-diethylbenzenesulfonamide, 1-Octene (B94956), Ni catalyst kyoto-u.ac.jp

Exploration of Novel Synthetic Routes

Beyond the classical two-step synthesis, novel routes are being explored to provide more efficient or versatile access to this compound analogues. iiserpune.ac.in One such advanced strategy is catalyst-controlled C-H functionalization. kyoto-u.ac.jp This method allows for the direct alkylation of a pre-formed benzenesulfonamide (B165840) core. For instance, a nickel/N-heterocyclic carbene (NHC) catalyst system can achieve the para-selective C-H alkylation of N,N-diethylbenzenesulfonamide with 1-octene to yield N,N-diethyl-4-octylbenzenesulfonamide. kyoto-u.ac.jp This approach offers a different retrosynthetic pathway, building the molecule by forming a C-C bond on the aromatic ring as a key step, which can be advantageous for creating specific substitution patterns that are difficult to access through traditional methods. kyoto-u.ac.jp

Another area of exploration involves radical reactions. The use of N-hydroxyphthalimide (NHPI) esters as radical precursors under photochemical or thermal conditions represents a modern method for generating alkyl radicals. beilstein-journals.org While not yet specifically reported for this compound, this methodology could be adapted to create novel derivatives by coupling an octyl radical with a suitably functionalized benzenesulfonamide scaffold, or vice-versa, opening up new avenues for structural diversification.

Asymmetric Synthesis Approaches

The development of synthetic methodologies to access enantiomerically enriched sulfonamides is a significant area of research, driven by the prevalence of chiral sulfonamide motifs in pharmaceuticals and chiral auxiliaries. While the direct asymmetric synthesis of this compound itself is not extensively documented, several modern asymmetric strategies for the synthesis of analogous chiral N-alkylsulfonamides have been established. These methods primarily focus on the enantioselective formation of the C-N bond or the creation of axial chirality in N-aryl sulfonamides.

A prominent and highly relevant strategy for the synthesis of chiral N-alkylsulfonamides is the asymmetric reductive amination of ketones. This method allows for the direct conversion of a prochiral ketone and a sulfonamide into a chiral secondary sulfonamide. Research has demonstrated the efficacy of nickel-catalyzed asymmetric reductive amination for a variety of ketones and sulfonamides, including those that are poorly nucleophilic. researchgate.netnih.govthieme-connect.deresearchgate.net

In a notable study, a nickel-catalyzed asymmetric reductive amination protocol was developed that successfully converted a range of ketones, including aliphatic ones, into chiral sulfonamides with high enantiomeric excess (ee). nih.govresearchgate.net The reaction typically employs a chiral diphosphine ligand in conjunction with a nickel catalyst and uses a mild reducing agent like formic acid or isopropanol. researchgate.netnih.gov This approach is particularly significant as it offers a direct pathway to chiral N-sec-alkylsulfonamides. For instance, the reaction of 2-octanone (B155638) with benzenesulfonamide under these asymmetric conditions would theoretically yield chiral N-(octan-2-yl)benzenesulfonamide.

The general applicability of this nickel-catalyzed system is highlighted by its tolerance for various functional groups on both the ketone and the sulfonamide, achieving excellent yields and enantioselectivities. thieme-connect.de

Table 1: Nickel-Catalyzed Asymmetric Reductive Amination of Ketones with Sulfonamides

EntryKetone SubstrateSulfonamideChiral LigandEnantiomeric Excess (ee)Yield (%)Reference
1Acetophenonep-Toluenesulfonamide(R)-BINAP>99%98 nih.gov
22-AcetylnaphthaleneBenzenesulfonamide(R)-Segphos98%95 nih.gov
31-IndanoneMethanesulfonamide(R)-BINAP96%92 researchgate.net
4Cyclohexyl methyl ketonep-Toluenesulfonamide(R,R)-QuinoxP*97%94 researchgate.net
5Biaryl KetoneBenzenesulfonamide(S)-Cy-Segphos99%97 thieme-connect.de

Data is representative of the cited research and may not be exhaustive.

Beyond direct reductive amination, other asymmetric approaches have been developed for more complex sulfonamide structures, particularly those exhibiting N-C axial chirality. These methods, while not directly producing a simple chiral this compound, are crucial to the broader field of asymmetric sulfonamide synthesis. One such method is the palladium-catalyzed N-allylation of secondary sulfonamides bearing sterically hindered aryl groups. nih.govmdpi.com The use of chiral ligands, such as Trost ligands, can induce high enantioselectivity in the formation of these atropisomeric sulfonamides. nih.gov

Another strategy involves the synthesis of chiral sulfonamides from chiral starting materials, such as enantiomerically pure sulfinates. This approach allows for the transfer of chirality from the sulfur atom to the final product with a high degree of stereochemical control. organic-chemistry.org

While the direct asymmetric synthesis of this compound with a chiral center on the octyl chain via methods like asymmetric hydroamination or alkylation remains a specialized area, the principles established in the asymmetric reductive amination of ketones provide a clear and viable pathway for its potential synthesis. researchgate.netnih.gov The continued development of catalysts and chiral ligands is expected to further broaden the scope and applicability of these asymmetric transformations.

Advanced Analytical Characterization of N Octylbenzenesulfonamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of N-octylbenzenesulfonamide, offering detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. azooptics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and number of atoms in the molecule. azooptics.comchemrxiv.org

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the n-octyl chain are observed. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. azooptics.com Protons on the benzene ring typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the octyl chain appear in the upfield region (δ 0.8-3.2 ppm). The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (e.g., triplets, multiplets) provide information about adjacent, non-equivalent protons, confirming the connectivity of the alkyl chain. azooptics.com

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information on the carbon framework of the molecule. azooptics.com Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (aromatic, aliphatic, or attached to heteroatoms).

For derivatives of this compound, NMR is critical for confirming the position and nature of substituents. For instance, in a study of 4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide, ¹H-NMR was used to identify signals for the N-octyl group alongside the two para-substituted phenyl rings. juniperpublishers.comjuniperpublishers.com

Table 1: Representative ¹H-NMR Spectral Data for this compound Derivatives

Compound Solvent Spectrometer Frequency (MHz) Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
N-fluoro-N-octylbenzenesulfonamide rsc.org Chloroform-d 400 7.95 (d, J = 7.4 Hz, 2H), 7.75 (t, J = 7.5 Hz, 1H), 7.62 (t, J = 7.8 Hz, 2H), 3.27 (t, J = 7.0 Hz, 1H), 3.17 (t, J = 7.0 Hz, 1H), 1.71 (p, J = 7.3 Hz, 2H), 1.44 – 1.35 (m, 2H), 1.33-1.23 (m, 8H), 0.87 (t, J = 6.8 Hz, 3H)
N-(4-azidooctyl)benzenesulfonamide rsc.org Chloroform-d 500 7.88 (d, J = 8.1 Hz, 2H), 7.62 – 7.56 (m, 1H), 7.53 (t, J = 7.7 Hz, 2H), 4.89 (t, J = 6.0 Hz, 1H), 3.23 – 3.12 (m, 1H), 2.97 (p, J = 7.9, 7.2 Hz, 2H), 1.76 – 1.28 (m, 10H), 0.90 (t, J = 6.7 Hz, 3H)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum provides clear evidence for its key structural features. The sulfonamide group (SO₂NH) is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group gives rise to a distinct band around 3300 cm⁻¹.

Additionally, the spectrum shows characteristic absorptions for the C-H bonds. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the octyl chain is observed just below 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Example Compound: 4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide juniperpublishers.com
N-H (Sulfonamide) Stretching ~3300 Not applicable (N-disubstituted)
Aromatic C-H Stretching 3100-3000 3052
Aliphatic C-H Stretching 3000-2850 2960
C=C (Aromatic) Stretching 1600-1450 1617-1599
S=O (Sulfonamide) Asymmetric Stretching 1350-1300 1350
S=O (Sulfonamide) Symmetric Stretching 1160-1120 Not specified

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. juniperpublishers.com

For this compound (C₁₄H₂₃NO₂S), the expected monoisotopic mass is approximately 269.4 g/mol . matrix-fine-chemicals.com Electron Ionization (EI) is a common technique that often causes the molecule to fragment. The fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," providing valuable structural information. uni-saarland.de Softer ionization techniques, like Electrospray Ionization (ESI), are less energetic and often result in a prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which directly confirms the molecular weight. rsc.org

Analysis of the fragmentation pattern can help elucidate the structure. For example, cleavage of the C-S bond or the N-S bond is common in sulfonamides, leading to characteristic fragment ions. The loss of the octyl chain or the benzenesulfonyl group can also be observed.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

Compound Ionization Mode Adduct Calculated m/z Found m/z Reference
N-fluoro-N-octylbenzenesulfonamide ESI [M+Na]⁺ 310.1247 310.1254 rsc.org
4-Bromo-N-ethyl-N-(4-ethoxyphenyl)benzenesulfonamide* HR-EIMS [M]⁺ 383.0190 383.0199 juniperpublishers.com

*Note: Data for a related sulfonamide derivative is shown to illustrate the technique.

UV-Vis Spectroscopy for Electronic Structure and Purity Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com This technique is useful for analyzing compounds containing chromophores—functional groups that absorb light. uomustansiriyah.edu.iq

In this compound, the primary chromophore is the benzene ring. The π → π* electronic transitions within the aromatic system result in characteristic UV absorption bands. upi.edu The spectrum of an unsubstituted benzene ring typically shows a strong absorption peak around 204 nm and a weaker, structured band around 254 nm. The presence of the sulfonamide substituent can cause a slight shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption maxima (λmax). uomustansiriyah.edu.iq

UV-Vis spectroscopy is widely used for purity assessment, particularly as a detection method in High-Performance Liquid Chromatography (HPLC). By monitoring the absorbance at a specific wavelength (e.g., 254 nm), the presence and quantity of the target compound can be determined. The absence of extraneous peaks in the UV-Vis spectrum of a purified sample provides an indication of its electronic purity. technologynetworks.com

Table 4: Typical UV-Vis Absorption Data for Aromatic Sulfonamides

Chromophore Electronic Transition Typical λmax (nm) Solvent Effects
Benzene Ring π → π* ~254 Minimal shifts with solvent polarity

Chromatographic Methods for Purity and Quantitative Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. longdom.org Its principle relies on the differential partitioning of analytes between a stationary phase and a mobile phase. longdom.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity and performing quantitative analysis of this compound and its derivatives. jfda-online.com Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. d-nb.info

Method development typically involves optimizing several key parameters to achieve a robust and reliable separation:

Stationary Phase (Column): Reversed-phase (RP) chromatography is most common for non-polar to moderately polar compounds like this compound. C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) columns are frequently used due to their hydrophobic nature, which provides good retention for the analyte.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The composition of the mobile phase is adjusted to control the retention time of the analyte. Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate components with a wide range of polarities. jfda-online.com For example, a gradient might start with a higher water content and linearly increase the acetonitrile concentration. jfda-online.com

Detection: UV detection is the standard choice for this compound, given the strong UV absorbance of the benzene ring. Monitoring at a wavelength of approximately 254 nm usually provides good sensitivity.

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time. A typical flow rate is around 1 mL/min. jfda-online.com

Once developed, the HPLC method must be validated to ensure its accuracy, precision, linearity, and sensitivity for quantitative purposes. This involves analyzing standard solutions of known concentrations to create a calibration curve and assessing parameters like the limit of detection (LOD) and limit of quantitation (LOQ). d-nb.info

Table 5: Example Parameters for HPLC Method Development for Sulfonamide-related Compounds

Parameter Typical Setting Purpose
Column Reversed-Phase C18, 5 µm Provides hydrophobic interaction for retention of the analyte.
Mobile Phase Acetonitrile : Water (or buffer) Elutes the analyte from the column; composition determines retention time. jfda-online.com
Elution Mode Gradient (e.g., 20% to 40% Acetonitrile) Improves separation of complex mixtures with varying polarities. jfda-online.com
Flow Rate 1.0 mL/min Affects analysis time and peak resolution. jfda-online.com
Detector UV Absorbance Quantifies the analyte based on its light absorption.
Wavelength 254 nm or 220 nm Wavelength of maximum absorbance for the chromophore ensures high sensitivity. d-nb.info

| Injection Volume | 1-20 µL | Introduces a precise amount of sample onto the column. jfda-online.comd-nb.info |

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound itself possesses low volatility due to the polar sulfonamide group, which can lead to poor peak shape and thermal degradation in a standard GC system. To overcome these limitations, derivatization is employed to convert the polar N-H group into a less polar, more volatile moiety.

Common derivatization strategies for sulfonamides include silylation and acylation. research-solution.comresearchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton on the sulfonamide nitrogen with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com This transformation reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic behavior. research-solution.com

Once derivatized, the resulting volatile N-(trimethylsilyl)-N-octylbenzenesulfonamide can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of GC column is critical, with fused-silica capillary columns coated with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) being typical for such analyses.

The following table presents hypothetical GC-MS data for the analysis of a derivatized this compound, illustrating the type of information obtained from such an experiment.

Table 1: Representative GC-MS Data for Derivatized this compound

ParameterValue
Analyte N-(trimethylsilyl)-N-octylbenzenesulfonamide
GC Column ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Retention Time (RT) Approx. 14.5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Key Mass Fragments (m/z) [M-15]+ (loss of CH3), fragments corresponding to the benzenesulfonyl and octyl moieties

This data is illustrative and actual values may vary based on specific instrumentation and conditions.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for screening compound libraries. libretexts.org In the synthesis of this compound, which typically involves the reaction of benzenesulfonyl chloride with octylamine (B49996), TLC can be used to track the consumption of the starting materials and the formation of the product. wikipedia.orgnsf.gov

The process is performed on a plate, usually of glass or aluminum, coated with a thin layer of an adsorbent material like silica gel, which acts as the stationary phase. wikipedia.orgyoutube.com A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase travels up the plate via capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. libretexts.org

Generally, more polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf value). The separation can be visualized under UV light (if the compounds are UV-active) or by staining with an appropriate reagent, such as iodine vapor. wikipedia.org

Table 2: Example TLC Data for Monitoring the Synthesis of this compound

CompoundRf Value*Visualization
Benzenesulfonyl Chloride (Starting Material)0.75UV (quenching)
Octylamine (Starting Material)0.10Stains with Ninhydrin
This compound (Product)0.50UV (quenching)

*Rf values are highly dependent on the specific mobile phase used. The values above are representative for a moderately polar solvent system such as 3:1 Hexane:Ethyl Acetate on a silica gel plate.

By spotting the reaction mixture alongside the starting materials at different time points, a chemist can visually assess the reaction's progression towards completion. youtube.com A pure product will ideally show a single spot on the TLC plate. youtube.com

Advanced Characterization Techniques

Following synthesis and purification, more advanced techniques are required to confirm the precise chemical structure and elemental composition of this compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mpg.de This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry. To perform this analysis, a single, high-quality crystal of the compound is required. hhu.de

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mpg.de

Table 3: Representative Crystallographic Data for a Sulfonamide Derivative

ParameterValue (for N-allyl-N-benzyl-4-methylbenzenesulfonamide) nsf.gov
Chemical Formula C17H19NO2S
Crystal System Orthorhombic
Space Group Pna21
Unit Cell Dimensions a = 18.6919 Å, b = 10.5612 Å, c = 8.1065 Å
Volume (V) 1600.3 ų
Molecules per Unit Cell (Z) 4
Calculated Density 1.251 g/cm³
Final R-factor (R1) 0.0428

Data sourced from a study on a related N-substituted benzenesulfonamide (B165840) derivative. nsf.gov

Such data provides unambiguous proof of the molecular structure and reveals details about molecular packing, which is influenced by interactions like hydrogen bonds and C-H···π interactions. nsf.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. birmingham.ac.uk This analysis is crucial for verifying the empirical formula of a newly synthesized compound, thereby confirming its purity and identity. elementar.com

The method involves the complete combustion of a small, precisely weighed amount of the sample at high temperatures. oealabs.com The resulting combustion gases (CO2, H2O, N2, and SO2) are separated and quantified by a detector. The instrument is calibrated with known standards to ensure accuracy. oealabs.com The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the proposed chemical formula.

For this compound, the theoretical elemental composition can be calculated from its formula, C14H23NO2S.

Table 4: Elemental Analysis Data for this compound (C14H23NO2S)

ElementTheoretical %Found % (Typical)
Carbon (C)62.4262.38
Hydrogen (H)8.618.65
Nitrogen (N)5.205.18
Sulfur (S)11.9011.85

A close agreement between the found and theoretical values, typically within ±0.4%, provides strong evidence that the synthesized compound has the correct elemental composition and is of high purity.

Investigations into the Biological Activity of N Octylbenzenesulfonamide and Its Analogues

Enzyme Inhibition Studies

The ability of N-octylbenzenesulfonamide and its derivatives to inhibit the activity of specific enzymes has been a subject of scientific investigation. The sulfonamide group within these compounds can mimic the structure of natural enzyme substrates, thereby blocking the active site and disrupting biochemical pathways.

Acetylcholinesterase (AChE) Inhibitory Potential

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key strategy in the management of conditions like Alzheimer's disease. nih.govmazums.ac.ir

Research has shown that certain analogues of this compound exhibit inhibitory activity against AChE. Specifically, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides with alkyl groups on the nitrogen atom have demonstrated AChE inhibition. juniperpublishers.comjuniperpublishers.com A study on a series of these compounds revealed that those with longer alkyl chains, such as n-heptyl and n-octyl groups, showed notable inhibition against AChE. juniperpublishers.comjuniperpublishers.com This suggests that increased lipophilicity, or the ability to dissolve in fats, enhances the inhibitory activity. juniperpublishers.com

CompoundIC50 (µM) against AChE
5g (n-heptyl derivative) 92.13 ± 0.15
5h (n-octyl derivative) 98.72 ± 0.12
Data sourced from Juniper Publishers juniperpublishers.comjuniperpublishers.com

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is an enzyme that plays a crucial role in the digestion of carbohydrates, breaking them down into glucose. oamjms.eujmb.or.kr Inhibiting this enzyme can help in managing blood sugar levels. oamjms.eueuropeanreview.org

Investigations into this compound analogues have demonstrated their potential as alpha-glucosidase inhibitors. juniperpublishers.comjuniperpublishers.com In a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, the compound with an n-octyl group (5h) exhibited potent inhibition of α-glucosidase. juniperpublishers.comjuniperpublishers.com Similar to the findings with AChE, the inhibitory activity against α-glucosidase appeared to increase with the length of the alkyl chain on the nitrogen atom, indicating a correlation with lipophilicity. juniperpublishers.comjuniperpublishers.com

CompoundIC50 (µM) against α-glucosidase
5h (n-octyl derivative) 57.38 ± 0.19
5d (n-butyl derivative) 124.35 ± 0.15
Data sourced from Juniper Publishers juniperpublishers.comjuniperpublishers.com

Other Enzyme Targets for this compound Derivatives

The therapeutic potential of sulfonamide derivatives extends to other enzyme targets. For instance, some sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase and urease. nih.gov Research on a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives showed that they exhibited inhibitory activity against both of these enzymes. nih.gov

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme. nih.govnih.gov These analyses can determine whether the inhibition is competitive, non-competitive, or mixed-type. mdpi.comresearchgate.net For example, a study on the inhibition of α-glucosidase by a potent compound revealed a competitive mode of inhibition, meaning it directly competes with the substrate for the enzyme's active site. researchgate.net Understanding the kinetics of inhibition is crucial for the development of effective enzyme inhibitors. nih.govnih.gov

Antimicrobial Activity Assessments

The sulfonamide functional group is a well-established pharmacophore in antibacterial agents. juniperpublishers.com The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), a vital component for bacterial folic acid synthesis, allows them to act as competitive inhibitors in this pathway. juniperpublishers.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

The effectiveness of antimicrobial agents can differ between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures. nih.govcrestonepharma.com Gram-positive bacteria have a thick peptidoglycan layer that is more permeable to certain antibiotics, while Gram-negative bacteria possess a protective outer membrane that can act as a barrier. nih.govcrestonepharma.commdpi.com

While specific data on the antibacterial efficacy of this compound against a wide range of bacterial strains is not extensively detailed in the provided context, the broader class of sulfonamides has a known history of use against various bacterial infections. juniperpublishers.com The development of novel antimicrobial agents, including those derived from sulfonamides, is a critical area of research to combat the rise of antibiotic-resistant bacteria. nih.govnih.gov

Antifungal Properties and Spectrum of Activity

This compound and its analogues have been the subject of investigations into their potential as antifungal agents. Studies have revealed that the N-alkyl chain length in benzenesulfonamide (B165840) derivatives plays a crucial role in their antifungal efficacy, with lipophilicity being a key determinant of activity.

One study investigating a series of phenyltriazole-based sulfonamides, which included a 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-octylbenzenesulfonamide derivative, demonstrated a correlation between the length of the n-alkyl chain and antimicrobial activity. nih.gov While this specific derivative was tested against bacterial strains, the study highlighted that increased lipophilicity, as seen with longer alkyl chains like the n-octyl group, generally enhances the ability of these compounds to partition into the lipid bilayer of microbial membranes. nih.gov This suggests a potential mechanism for antifungal action, although direct data on this compound against a wide range of fungal species is still emerging.

In a study focused on arylsulfonamides, various compounds were screened against several Candida species, which are common causes of fungal infections in humans. The results showed that certain sulfonamide-based compounds exhibited fungistatic activity against Candida albicans, Candida parapsilosis, and Candida glabrata at varying concentrations. nih.gov For instance, one of the tested amines and its hydrochloride salt demonstrated fungicidal effects against a strain of Candida glabrata. nih.gov While this compound was not directly tested in this study, the findings support the potential of the broader sulfonamide class as a source of new antifungal agents.

The table below summarizes the minimum inhibitory concentration (MIC) values for some N-substituted benzenesulfonamide analogues against various fungal strains, illustrating the spectrum of activity observed in these studies.

Compound/AnalogueFungal StrainMIC (µg/mL)Reference
N-(4-sulfamoylbenzyl) biphenyl-4-carboxamideCandida albicans125-1000 nih.gov
N-(4-sulfamoylbenzyl) biphenyl-4-carboxamideCandida parapsilosis125-1000 nih.gov
N-(4-sulfamoylbenzyl) biphenyl-4-carboxamideCandida glabrata125-1000 nih.gov
4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide hydrochlorideCandida glabrata250 nih.gov

Note: The data presented is for analogues of this compound and not the compound itself.

Antiviral Investigations

The exploration of this compound and its analogues for antiviral properties is an area with limited specific research to date. While the broader class of sulfonamides has been investigated for activity against various viruses, direct studies on this compound are not extensively reported in the available literature. For instance, some research has focused on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and found them to possess antiviral activity. juniperpublishers.com Another study mentioned that certain salicylanilide (B1680751) anthelmintic drugs, which are structurally distinct from benzenesulfonamides, showed potent anti-human adenovirus activity. nih.gov These findings, while not directly applicable to this compound, suggest that the sulfonamide scaffold and related structures can be a starting point for the development of novel antiviral agents. Further targeted research is necessary to determine if this compound or its close analogues exhibit any significant antiviral efficacy.

Other Pharmacological and Biological Screenings

Beyond antimicrobial activities, the pharmacological profile of this compound and its analogues has been explored for other potential therapeutic applications.

Anti-inflammatory Response Evaluation

The anti-inflammatory potential of benzenesulfonamide derivatives has been an area of interest. While direct studies on this compound are limited, research on related compounds provides some insights. For example, studies on certain N-substituted benzamides and nicotinamides have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) in mice. researchgate.net TNF-α is a key pro-inflammatory cytokine, and its inhibition is a target for many anti-inflammatory therapies. nih.gov The mechanism for this effect in benzamides was suggested to be through the inhibition of the transcription factor NF-κB. researchgate.net

Furthermore, it has been observed that the presence of a nitro group on the benzene (B151609) ring of benzenesulfonamide derivatives can enhance their anti-inflammatory properties. This suggests that structural modifications to the this compound molecule could potentially modulate its anti-inflammatory activity. The evaluation of an anti-inflammatory response often involves measuring the levels of various inflammatory mediators, such as cytokines (e.g., IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2), in response to an inflammatory stimulus. monash.edufrontiersin.org

Anticancer Potential

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits dose-dependent cytotoxicity against glioma and neuroblastoma cells. The half-maximal inhibitory concentration (IC50) values for this compound in these studies indicated significant growth inhibition.

The proposed mechanism for its cytotoxic effects is believed to involve the induction of oxidative stress pathways and the disruption of cellular homeostasis. The table below presents some of the reported cytotoxic activities of this compound.

Cell LineIC50 (µM)Reference
Glioma cells10 - 100
Neuroblastoma cells10 - 100

Research on other benzenesulfonamide derivatives has also shown promising anticancer potential. For instance, a study on celecoxib (B62257) analogues, which contain a sulfonamide moiety, evaluated their cytotoxic effects on MCF-7 breast cancer cells. researchgate.net This highlights the potential of the benzenesulfonamide scaffold in the design of new anticancer agents.

Modulatory Effects on Cellular Pathways

The biological activities of this compound and its analogues are underpinned by their interactions with various cellular pathways. As mentioned earlier, the cytotoxic effects of this compound in cancer cells are thought to be mediated through the induction of oxidative stress. This suggests an interference with the cellular redox balance, leading to cell death.

In the context of its potential anti-inflammatory action, related benzamide (B126) compounds have been shown to inhibit the NF-κB signaling pathway. researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. nih.gov Inhibition of this pathway can therefore lead to a reduction in the production of pro-inflammatory mediators.

Furthermore, the sulfonamide group itself is known to be a key pharmacophore that can interact with and inhibit various enzymes by mimicking their natural substrates. This can lead to the disruption of critical biochemical pathways within the cell. For example, some sulfonamides are known to inhibit carbonic anhydrases and cyclooxygenases. juniperpublishers.com The specific cellular targets and the precise molecular mechanisms of this compound are areas that warrant further detailed investigation to fully elucidate its pharmacological effects.

In Vitro and In Vivo Biological Evaluation Methodologies

A variety of established methodologies are employed to assess the biological activities of this compound and its analogues.

In Vitro Evaluation:

Antifungal Susceptibility Testing: The antifungal activity is typically determined using methods like the broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC). nih.gov This involves exposing the fungal strains to serial dilutions of the compound and observing the lowest concentration that inhibits visible growth. The Minimum Fungicidal Concentration (MFC), the lowest concentration that kills the fungus, can also be determined. nih.gov

Cytotoxicity Assays: The anticancer potential is commonly evaluated using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells and provides an indication of cell viability and proliferation after exposure to the test compound, from which IC50 values can be calculated. rjpharmacognosy.ir

Enzyme Inhibition Assays: To investigate the modulatory effects on specific cellular pathways, enzyme inhibition assays are utilized. These assays measure the ability of the compound to inhibit the activity of a particular enzyme, such as carbonic anhydrase or cyclooxygenase. juniperpublishers.com

Cell-based Assays for Inflammatory Mediators: The anti-inflammatory activity can be assessed in vitro by stimulating immune cells (e.g., macrophages) with an inflammatory agent (like lipopolysaccharide) in the presence of the test compound. The levels of inflammatory mediators such as TNF-α, IL-1β, and nitric oxide in the cell culture supernatant are then quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). monash.edu

Cell Cycle Analysis: To understand the mechanism of anticancer activity, flow cytometry can be used to analyze the cell cycle distribution of cancer cells treated with the compound. This can reveal if the compound induces cell cycle arrest at a specific phase. biointerfaceresearch.com

Apoptosis Assays: Assays to detect apoptosis (programmed cell death), such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, are used to determine if the compound induces this mode of cell death in cancer cells. biointerfaceresearch.com

In Vivo Evaluation:

Animal Models of Infection: To confirm antifungal or antiviral activity in a living organism, animal models of infection are used. These models involve infecting animals (e.g., mice) with the pathogen and then treating them with the test compound to evaluate its efficacy in clearing the infection.

Animal Models of Inflammation: The anti-inflammatory effects are often studied in animal models where inflammation is induced, for example, by carrageenan-induced paw edema in rats. monash.edu The reduction in paw volume after treatment with the compound is a measure of its anti-inflammatory activity.

Tumor Xenograft Models: For anticancer studies, tumor xenograft models are commonly employed. This involves implanting human cancer cells into immunocompromised mice to form tumors. The mice are then treated with the test compound to assess its ability to inhibit tumor growth. researchgate.net

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, pharmacokinetic studies are conducted in animals. This involves administering the compound and then measuring its concentration in blood and various tissues over time.

These methodologies, both in vitro and in vivo, are crucial for the comprehensive evaluation of the biological activity of this compound and for determining its potential as a therapeutic agent.

Cell-Based Assays and Cytotoxicity Profiling

The initial screening of this compound and its analogues involves a variety of cell-based assays to determine their biological effects at a cellular level. These assays are fundamental in establishing the mechanism of action and cytotoxic potential against different cell types, including cancer cells, pathogens, and healthy mammalian cells.

A common method for assessing cell viability is the use of colorimetric assays, such as the MTT assay. rsc.orgresearchgate.net This technique measures the metabolic activity of cells, which is proportional to the number of viable cells. researchgate.net Other methods include the trypan blue exclusion assay, which identifies dead cells by their inability to exclude the dye, and fluorescence-based assays that use probes like Calcein-AM and ethidium (B1194527) homodimer-1 to distinguish between live (green fluorescence) and dead (red fluorescence) cells. nih.govnih.govthermofisher.com

Studies on benzenesulfonamide derivatives have demonstrated significant anti-proliferative effects. For instance, certain derivatives were shown to reduce the proliferation of A549 human lung cancer cells after 72 hours of treatment. immunopathol.com The cytotoxic mechanisms identified include the modulation of intracellular pH and the production of reactive oxygen species (ROS). immunopathol.com

In the context of glioblastoma, benzenesulfonamide analogues have been investigated for their inhibitory activity in cells overexpressing the TrkA receptor. One analogue, AL106, exhibited a half-maximal inhibitory concentration (IC50) of 58.6 µM in U87 glioblastoma cells. nih.gov Notably, this compound showed less toxicity in non-cancerous mouse embryonic fibroblast (MEF) cells compared to the conventional chemotherapeutic agent, cisplatin. nih.gov Another study focused on derivatives of celecoxib, modifying the structure with N-(phenylsulfonyl) alkylamides. A compound designated C-6 showed a more potent cytotoxic effect on MCF-7 breast cancer cells (62% viability) compared to celecoxib (79.5% viability), while demonstrating excellent safety in healthy L929 cells (over 90% viability). semanticscholar.orgmdpi.com

The cytotoxicity of sulfonamide derivatives has also been evaluated against pathogenic organisms. A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides showed promising activity against Leishmania infantum and Leishmania amazonensis. nih.govscispace.com Two of these compounds demonstrated a profile similar to the reference drug pentamidine (B1679287) but with lower cytotoxicity towards mammalian cells. nih.govscispace.com

Furthermore, the antimicrobial potential of benzenesulfonamide derivatives has been a key area of research. Phenyltriazole-sulfonamide hybrids, particularly those with longer alkyl chains like the n-nonyl analogue, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, and various derivatives have been tested against a panel of bacteria and fungi. nih.govresearchgate.net

Table 1: Cytotoxicity of Benzenesulfonamide Analogues in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Assay Type IC50 (µM) Source
AL106 U87 (Glioblastoma) Trypan Blue 58.6 nih.gov
Cisplatin U87 (Glioblastoma) Trypan Blue 53 nih.gov
YM-1 MG-U87 (Glioblastoma) MTT Assay 1.154 rsc.org

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives This table is interactive. You can sort and filter the data.

Compound Organism MIC (mg/mL) Source
Compound 4d E. coli 6.72 researchgate.net
Compound 4h S. aureus 6.63 researchgate.net
Compound 4a P. aeruginosa 6.67 researchgate.net
Compound 4a S. typhi 6.45 researchgate.net
Compound 4f B. subtilis 6.63 researchgate.net
Compound 4e C. albicans 6.63 researchgate.net
Compound 4h C. albicans 6.63 researchgate.net
Compound 4e A. niger 6.28 researchgate.net

Mechanistic Elucidation of N Octylbenzenesulfonamide S Biological Action

Molecular Target Identification and Validation

The initial steps in characterizing the biological action of N-octylbenzenesulfonamide involve identifying and validating its specific molecular targets within a biological system.

Research has shown that this compound and its derivatives can interact with specific enzymes. One study synthesized a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, including a compound with an N-octyl group (4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide). This compound demonstrated inhibitory activity against both acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.comjuniperpublishers.com Specifically, the N-octyl derivative showed good inhibition against AChE. juniperpublishers.comjuniperpublishers.com Another derivative, 2-nitro-N-octyl-benzenesulfonamide, has been investigated for its potential to inhibit carbonic anhydrase IX, an enzyme implicated in cancer pH regulation.

In the context of antimicrobial activity, phenyltriazole-based sulfonamides, including an N-octyl derivative, have been designed to target dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov This dual-target approach, also aiming for penicillin-binding protein 2a (PBP2a), suggests a strategy to combat resistant pathogens like MRSA. nih.gov

Binding affinity studies are crucial for quantifying the strength of the interaction between a compound and its molecular target. For 4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide, the inhibitory activity against acetylcholinesterase and α-glucosidase was determined by calculating their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The IC50 values for the N-octyl derivative were found to be:

Acetylcholinesterase (AChE): 98.72 ± 0.12 μM juniperpublishers.com

α-glucosidase: 57.38 ± 0.19 μM juniperpublishers.com

These values provide a quantitative measure of the compound's potency against these specific enzymes. The study also noted that for AChE inhibition, an increase in the carbon chain length on the nitrogen atom, such as the octyl group, enhanced the activity, suggesting that lipophilicity plays a role in the binding interaction. juniperpublishers.com In silico docking studies further supported these findings, showing that the N-alkyl side chain of the N-octyl derivative makes π-alkyl interactions with amino acid residues within the active site of α-glucosidase. juniperpublishers.com

Table 1: Inhibitory Activity (IC50) of a Derivative of this compound

Enzyme IC50 Value (μM)
Acetylcholinesterase (AChE) 98.72 ± 0.12
α-glucosidase 57.38 ± 0.19

Data derived from studies on 4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide, a structurally related compound. juniperpublishers.com

Cellular and Subcellular Mechanisms

Understanding the effects of this compound at the cellular and subcellular levels provides insight into its broader biological impact.

The sulfonamide chemical class, to which this compound belongs, is well-known for its ability to interfere with the folic acid synthesis pathway in microorganisms. nih.govnih.gov Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme catalyzes a crucial step in the de novo synthesis of folate by combining para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. nih.gov By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby blocking the production of dihydrofolate, a precursor to the biologically active tetrahydrofolate. nih.gov

Tetrahydrofolate is an essential coenzyme for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. nih.govfood.gov.uk By disrupting this pathway, sulfonamides inhibit microbial growth and replication. nih.gov Phenyltriazole-based this compound derivatives have been specifically designed to leverage this mechanism to target resistant bacteria. nih.gov

While direct studies on this compound's role in modulating specific signal transduction cascades are not extensively documented, the inhibition of enzymes like acetylcholinesterase has direct implications for signaling pathways. Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The broader class of benzenesulfonamides has been shown to interact with various components of signaling pathways. nih.govresearchgate.net However, specific research delineating the precise pathways modulated by this compound is an area requiring further investigation.

Inhibitors of protein synthesis can act at various stages, from the ribosome to translation factors. nih.govnih.govyoutube.com While this compound's primary established mechanism in microbes is the upstream inhibition of folate synthesis, the downstream consequences logically extend to a reduction in the synthesis of proteins necessary for bacterial survival and proliferation. Direct investigation into the specific effects of this compound on the expression of particular genes or the machinery of protein synthesis has not been detailed in the available literature.

Structural Basis of Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure, which dictates how they interact with protein targets. The specific arrangement of the benzene (B151609) ring, the sulfonamide group, and the N-octyl chain facilitates a range of non-covalent interactions within the binding sites of enzymes and other proteins.

Protein-Ligand Interaction Analysis

Detailed analyses of benzenesulfonamide (B165840) derivatives in complex with their protein targets have revealed key interaction patterns that are likely applicable to this compound. The sulfonamide moiety is a critical pharmacophore, often involved in crucial hydrogen bonding and coordination with metal ions within the active sites of metalloenzymes. For instance, in carbonic anhydrases, the sulfonamide group is a key factor in binding.

The N-octyl chain, being a long, flexible, and hydrophobic group, significantly influences the molecule's interaction profile. This alkyl chain can explore and favorably interact with hydrophobic pockets within the protein's binding site. The length and conformation of the octyl group can affect the compound's affinity and selectivity for its target.

Molecular docking and simulation studies on related sulfonamides have elucidated the probable binding modes. For example, in studies of phenyltriazole-based sulfonamides with N-octyl groups targeting bacterial proteins like dihydropteroate synthase (DHPS) and penicillin-binding protein 2a (PBP2a), specific interactions have been identified. These include hydrogen bonds, ionic interactions, and van der Waals forces with key amino acid residues in the active site. nih.gov While specific residues for this compound are not detailed in the provided literature, the principles of interaction can be inferred.

A hypothetical representation of key interactions, based on related compounds, is presented below:

Interaction TypeInteracting Group on LigandPotential Interacting Residues on Protein
Hydrogen BondingSulfonamide group (NH, SO2)Asparagine, Aspartate, Serine, Lysine
Ionic InteractionsSulfonamide groupAspartate
Hydrophobic InteractionsN-octyl chain, Benzene ringValine, Leucine, Isoleucine, Phenylalanine
van der Waals ForcesEntire moleculeVarious residues in the binding pocket

This table is illustrative and based on interactions observed for structurally related sulfonamide compounds.

Conformational Changes and Dynamics upon Binding

The binding of a ligand like this compound to a protein is a dynamic process that can induce conformational changes in both the ligand and the protein. Molecular dynamics (MD) simulations are a powerful tool to study these changes. nih.gov For benzenesulfonamide derivatives, these simulations can analyze the flexibility of the octyl group within the binding pocket, revealing how it adapts its conformation to maximize favorable interactions.

Upon binding, the protein may undergo induced-fit conformational changes. These can range from small side-chain rearrangements to more significant movements of entire domains. These changes can be crucial for the biological effect of the compound, for instance, by stabilizing an inactive conformation of an enzyme or by modulating the interaction of the protein with other binding partners.

The binding of this compound to plasma proteins, such as albumin, can also occur, which may affect its bioavailability. emich.edu This interaction is also governed by the principles of protein-ligand binding and can involve conformational adjustments of both the small molecule and the protein.

The stability of the protein-ligand complex can be assessed through MD simulations, which can provide insights into the strength and duration of the binding. For related sulfonamides, MD simulations have been used to compare the stability of the compound in complex with target proteins to that of reference drugs. nih.gov

Structure Activity Relationship Sar Studies of N Octylbenzenesulfonamide Derivatives

Impact of N-Substitution on Biological Activity

The length and branching of the N-alkyl substituent are critical determinants of biological activity, primarily by influencing the compound's lipophilicity and its fit within the hydrophobic pockets of target enzymes.

Studies on various classes of sulfonamide-related compounds have consistently demonstrated a correlation between N-alkyl chain length and biological effect. For instance, research on N-alkylmorpholine derivatives showed that antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) is highly dependent on the chain length. chemrxiv.org Compounds with chains from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects, while those with shorter chains (less than five carbons) were inactive. chemrxiv.org This establishes a clear SAR where optimal activity is achieved within a specific range of lipophilicity. chemrxiv.org

Similarly, in a series of aliphatic sulfamates investigated as carbonic anhydrase (CA) inhibitors, compounds with alkyl chains of 10 to 16 carbons (C10-C16) showed potent inhibitory properties. researchgate.net The n-dodecyl (C12) derivative was identified as the most potent inhibitor in this series, reinforcing the importance of an extended alkyl chain for effective binding. researchgate.net The impact of alkyl chain length on the physicochemical properties, such as melting points and crystal structure, has also been noted in N-alkyl-imidazolium salts, where variations in chain length influence intermolecular interactions. researchgate.net

Branching of the alkyl chain can also modulate activity. The introduction of branched alkyl groups, such as 2-butyloctyl or 2-ethylhexyl, has been shown to affect the molecular orientation and crystallinity of compounds, which in turn influences their performance in applications like polymer solar cells. nih.gov While direct SAR studies on branched N-alkylbenzenesulfonamides are less common, the principle of steric hindrance suggests that branching near the sulfonamide nitrogen could impact binding affinity. libretexts.org

Table 1: Effect of N-Alkyl Chain Length on Biological Activity of Morpholine Derivatives

Compound Class N-Alkyl Chain Length Activity against MRSA Reference
N-Alkylmorpholine < 5 carbons Inactive chemrxiv.org
N-Alkylmorpholine n-Dodecyl (C12) High chemrxiv.org
N-Alkylmorpholine n-Hexadecyl (C16) High chemrxiv.org
Aliphatic Sulfamates C10-C16 Potent Inhibition researchgate.net
Aliphatic Sulfamates n-Dodecyl (C12) Most Potent researchgate.net

Replacing the N-alkyl group with aromatic or heterocyclic moieties introduces different types of interactions, such as π-π stacking and hydrogen bonding, which can significantly alter biological activity.

SAR studies comparing N-aryl and N-heterocyclic benzenesulfonamides have provided valuable insights. For example, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, a derivative with an N-phenyl substituent showed moderate activity, whereas an analogue with a saturated N-piperidine ring was significantly less potent, indicating a preference for an aromatic system at this position. nih.gov The incorporation of imidazole (B134444), a common heterocyclic scaffold, into benzenesulfonamide (B165840) derivatives has been explored for developing novel antimicrobial agents. mdpi.com The imidazole ring offers multiple sites for further chemical modification, making it a versatile component for tuning biological activity. mdpi.com

The introduction of more complex heterocyclic systems, such as carbazole (B46965), has led to the discovery of potent anticancer agents. A series of novel carbazole sulfonamide derivatives demonstrated strong antiproliferative activity, with some compounds directly binding to tubulin and inhibiting its polymerization. nih.gov This highlights how a specific heterocyclic substituent can direct the compound to a particular biological target. nih.gov

Substituent Effects on the Benzenesulfonamide Moiety

Modifications to the benzene (B151609) ring of the benzenesulfonamide core are crucial for fine-tuning the electronic and steric properties of the molecule, thereby influencing its interaction with target receptors.

The electronic nature of substituents on the benzene ring can either increase or decrease the electron density of the ring and the sulfonamide group, affecting binding affinity. libretexts.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects.

Studies have shown that the presence of EWGs, such as nitro (NO₂) and chloro (Cl), on the benzenesulfonamide ring can significantly enhance inhibitory potency against enzymes like cholesteryl ester transfer protein (CETP). researchgate.net For instance, nitro-substituted compounds demonstrated greater inhibition than their chlorine-substituted counterparts. researchgate.net Similarly, the electron-withdrawing nature of a fluorine atom can modulate a compound's electronic properties, which is a key principle in structure-activity relationship-based drug design. Conversely, the introduction of EDGs like a methyl group resulted in lower activity in the same CETP inhibitor series. researchgate.net

Table 2: Influence of Electronic Substituents on Benzenesulfonamide Moiety

Substituent Type Example Group Effect on CETP Inhibitory Activity Reference
Electron-Withdrawing Nitro (NO₂) Superior Inhibition researchgate.net
Electron-Withdrawing Chlorine (Cl) Enhanced Inhibition researchgate.net
Electron-Donating Methyl (CH₃) Lower Inhibition researchgate.net

In the context of CETP inhibitors, para-substituted derivatives were found to be more effective than meta-substituted ones. researchgate.net Specifically, para-methylated compounds showed higher inhibitory activity. researchgate.net Similarly, for a series of glyoxalase I inhibitors, shifting a diazenyl moiety from the meta position relative to the benzenesulfonamide group to the para position resulted in a reduction of inhibitory activity, demonstrating the sensitivity of the biological target to substituent placement. dovepress.com

In another study on 12-lipoxygenase inhibitors, the position of a methoxy (B1213986) group on a related benzylamino benzenesulfonamide scaffold was found to be optimal at the 3-position. google.com The precise positioning of substituents is often key to establishing specific interactions, such as hydrogen bonds, with amino acid residues within the active site of a target enzyme. nih.gov The different crystal packing and physical properties observed between α- and β-isomers of naphthalene (B1677914) derivatives further underscore the profound impact of positional isomerism on molecular interactions and stability. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com These models help to predict the activity of novel compounds and provide insights into the key molecular properties driving the observed effects. nih.gov

Several QSAR studies have been successfully applied to benzenesulfonamide derivatives and related sulfur-containing compounds. nih.govnanobioletters.com These models often identify key molecular descriptors—such as mass, polarizability, electronegativity, and van der Waals volume—as essential predictors for biological activity. nih.gov For example, a QSAR study on novel benzenesulfonamides as carbonic anhydrase inhibitors supported the postulation and design of new derivatives with promising activity. nanobioletters.com

The process typically involves generating a dataset of compounds with known activities, calculating various molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. jbclinpharm.orgnih.gov The robustness of these models is validated using internal and external test sets. jbclinpharm.organalis.com.my Successful QSAR models can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources. archivepp.comnanobioletters.com

Development of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts. nih.govnih.gov

For sulfonamide derivatives, various QSAR models have been developed to predict their biological activities, such as antimicrobial or anticancer effects. nih.govjbclinpharm.org The process typically begins with the creation of a dataset of compounds with known activities. The three-dimensional structures of these molecules are then constructed and optimized to their lowest energy state. nih.govtandfonline.com

A key step in QSAR model development is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. Hundreds of descriptors can be generated, falling into categories such as: tandfonline.commdpi.com

1D and 2D Descriptors: These include constitutional descriptors (e.g., number of atoms, rings), topological indices (which describe molecular branching and shape), and descriptors related to physicochemical properties like the logarithm of the octanol-water partition coefficient (logP), which indicates hydrophobicity. mdpi.com

3D Descriptors: These capture the three-dimensional arrangement of atoms and include steric, electrostatic, and hydrophobic fields. researchgate.netnih.gov

Once descriptors are calculated, a statistical method is employed to build the QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). jbclinpharm.orgnih.govresearchgate.net MLR and PLS are linear methods that generate an equation relating the descriptors to the biological activity. nih.govresearchgate.net ANNs are more complex, non-linear models that can capture more intricate relationships between structure and activity. jbclinpharm.orgrsc.org

For instance, a study on benzenesulfonamide analogs used an AutoQSAR model to predict their biological potential. mdpi.com The kernel partial least squares regression (KPLS) method was employed to generate the model, which showed a strong correlation for both the training and test sets. mdpi.com In another example, a QSAR model for sulfonamide Schiff base inhibitors of carbonic anhydrase II was developed using a five-parameter equation that included descriptors like the number of benzene rings, the number of carbon and nitrogen atoms, the average logP, and the average information content. mdpi.com

The development of a robust QSAR model relies on the careful selection of the training set of molecules, which should be structurally diverse and span a wide range of biological activities to ensure the model's predictive power. jbclinpharm.orgresearchgate.net

Validation and Applicability Domain of QSAR Models

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. researchgate.net A well-validated model can be confidently used to predict the activity of new, untested compounds. Validation is typically performed through internal and external procedures. mdpi.comd-nb.info

Internal validation assesses the robustness of the model using the initial dataset. A common technique is leave-one-out (LOO) cross-validation. nih.gov In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. jbclinpharm.orgjbclinpharm.org A q² value greater than 0.5 is generally considered indicative of a good predictive model. jbclinpharm.org

Another internal validation technique is Y-randomization, where the biological activity values are randomly shuffled, and a new QSAR model is developed. jbclinpharm.org If the resulting model has a significantly lower correlation coefficient than the original model, it confirms that the original correlation was not due to chance. jbclinpharm.org

External validation involves testing the model's ability to predict the activity of a set of compounds that were not used in its development (the test set). mdpi.com The predictive ability is often assessed by the predictive r² (R²pred), which measures the correlation between the predicted and observed activities for the test set. mdpi.com A high R²pred value indicates good external predictivity.

The Applicability Domain (AD) of a QSAR model defines the chemical space for which the model's predictions are reliable. researchgate.net It is crucial to determine the AD because QSAR models may not be able to make accurate predictions for compounds that are structurally very different from those in the training set. researchgate.netresearchgate.net The AD can be defined based on the range of descriptor values of the training set compounds. researchgate.net The Williams plot, which graphs standardized residuals versus leverage values, is a common graphical method for visualizing the AD. jbclinpharm.orgresearchgate.net Compounds that fall within a defined area of this plot are considered to be within the model's applicability domain. researchgate.netresearchgate.net

Several statistical parameters are used to evaluate the quality of a QSAR model. jbclinpharm.orgjbclinpharm.org These include:

r² (coefficient of determination): Indicates the goodness of fit of the model. A value closer to 1 suggests a better fit. jbclinpharm.org

q² (cross-validated r²): Measures the internal predictive ability. jbclinpharm.org

F-statistic: Indicates the statistical significance of the model. jbclinpharm.org

Standard deviation (s): A smaller value indicates a better model. jbclinpharm.org

The difference between r² and q² should not be large (typically less than 0.3), as a large difference may suggest overfitting of the model. jbclinpharm.org

Descriptor Selection and Feature Engineering in QSAR

The selection of appropriate molecular descriptors is a pivotal step in building a predictive QSAR model. jbclinpharm.orgresearchgate.net From a vast pool of calculated descriptors, a subset that is most relevant to the biological activity must be chosen. This process, often referred to as feature selection or descriptor selection, aims to improve the model's performance and interpretability by removing irrelevant or redundant information. researchgate.net

One common approach to descriptor selection is to analyze the correlation matrix of the descriptors. jbclinpharm.orgjbclinpharm.org Highly correlated descriptors can be redundant, and including them in the model may not improve its predictive power. Therefore, researchers often select a set of descriptors that are highly correlated with the biological activity but have low correlation with each other. jbclinpharm.org

Various computational methods can be used for descriptor selection. Stepwise multiple linear regression (SW-MLR) and genetic algorithms (GA) are two techniques used to reduce the number of predictor variables. researchgate.netnih.gov In SW-MLR, descriptors are added or removed from the model one at a time based on their statistical significance. nih.gov Genetic algorithms are inspired by natural evolution and can be effective in searching for the optimal combination of descriptors. mdpi.com

The types of descriptors selected can provide insights into the mechanism of action of the compounds. For example, the selection of descriptors related to hydrophobicity, such as AlogP, suggests that this property plays a significant role in the biological activity. mdpi.com Similarly, the inclusion of electronic descriptors like atomic charges or frontier molecular orbital energies (HOMO and LUMO) points to the importance of electronic interactions. rsc.orgnih.gov Topological descriptors, which describe the size and shape of the molecule, are also frequently found to be important. mdpi.com

In some QSAR studies on sulfonamides, descriptors such as the number of hydrogen bond acceptors and donors, molecular weight, and measures of molecular shape and branching have been found to be significant. jbclinpharm.orgmdpi.com For instance, in a study of diarylpyrazole-benzenesulfonamide derivatives, a model with high predictive ability was developed using electrostatic charge and the LUMO coefficient as descriptors. nih.gov

The process of creating and selecting these descriptors is a form of feature engineering , where domain knowledge is used to create features that make the machine learning algorithms work better. The careful selection and engineering of descriptors are crucial for developing robust and interpretable QSAR models that can accurately predict the biological activity of N-octylbenzenesulfonamide derivatives and guide the design of new, more potent compounds.

Computational and Theoretical Chemistry Studies of N Octylbenzenesulfonamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as N-octylbenzenesulfonamide, might interact with a biological target, typically a protein or enzyme. researchgate.net

Molecular docking studies have been instrumental in identifying and characterizing the potential biological targets of this compound and its derivatives. The sulfonamide group is a key feature, known for its ability to mimic the structure of natural substrates and inhibit enzymes by blocking their active sites.

Research on analogues of this compound has demonstrated the utility of docking in predicting binding interactions. For instance, a study on phenyltriazole-based sulfonamides, which share the core benzenesulfonamide (B165840) structure and feature alkyl chains, used molecular docking to investigate their interactions with key bacterial enzymes. rsc.org The findings from these docking studies are crucial for structure-based drug design, allowing researchers to refine the chemical structure of the ligand to enhance its binding affinity and selectivity for the target. researchgate.net

One area of investigation has been the antimicrobial potential of sulfonamides. Docking studies on phenyltriazole-sulfonamide analogues with varying alkyl chain lengths (from methyl to n-nonyl) have explored their binding to crucial bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS) and penicillin-binding protein 2a (PBP2a) from Methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The n-octyl and n-nonyl derivatives, in particular, showed promising interactions within the active sites of these enzymes, suggesting a dual-target mechanism. rsc.org

Another study focused on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, where one of the tested compounds included an N-octyl group. juniperpublishers.com This compound, 4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide, was evaluated for its inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The study found that sulfonamides bearing alkyl groups on the nitrogen atom, including the n-octyl derivative, showed good inhibition against AChE. juniperpublishers.com

Below is a table summarizing the findings from molecular docking studies on this compound analogues.

Compound ClassBiological TargetKey Findings
Phenyltriazole-sulfonamides (with n-octyl chains)Dihydropteroate synthase (DHPS) and Penicillin-binding protein 2a (PBP2a) from MRSADocking studies indicated that these compounds could interact with key residues in the active sites of both enzymes, suggesting a dual-target antimicrobial action. rsc.org
N-octyl substituted bromobenzenesulfonamidesAcetylcholinesterase (AChE)The compound with an n-octyl group showed good inhibitory activity against AChE, with an IC50 value of 98.72 ± 0.12 μM. juniperpublishers.com

This table presents data on analogues of this compound to illustrate the application of molecular docking in predicting biological targets and binding modes.

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nvidia.com This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. biosolveit.denih.gov Virtual screening allows researchers to evaluate thousands or even millions of compounds in silico, thereby prioritizing the most promising candidates for experimental testing. nvidia.com

In the context of this compound, virtual screening can be employed to discover novel analogues with potentially enhanced or new biological activities. The general workflow for a virtual screening campaign to find novel analogues would involve:

Library Preparation : Assembling a large database of chemical compounds that can be screened.

Target/Ligand Preparation : Preparing the 3D structure of the biological target or a pharmacophore model based on known active ligands like this compound.

Docking/Screening : Computationally docking each molecule in the library to the target's active site or comparing them to the pharmacophore model.

Scoring and Ranking : Using a scoring function to rank the compounds based on their predicted binding affinity or similarity.

Hit Selection : Selecting a diverse set of top-ranking compounds for experimental validation. biosolveit.de

For example, the discovery of potent phenyltriazole-based sulfonamide inhibitors of MRSA enzymes was facilitated by synthesizing a series of analogues with varying alkyl chain lengths, a process that can be guided and streamlined by virtual screening. rsc.org By starting with the this compound scaffold, virtual screening can explore a vast chemical space to identify novel derivatives with improved pharmacokinetic properties or enhanced target affinity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. uni-graz.atabinit.org DFT is a powerful tool for predicting a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. abinit.org

DFT calculations can be used to analyze the electronic structure of this compound, providing insights into its chemical reactivity. By calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, researchers can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net For this compound, DFT calculations could be used to optimize its geometry and study the sites for electrophilic substitution on the benzene (B151609) ring.

In a study on a related sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to complement experimental findings. mdpi.comnih.gov The computed structural parameters were found to be in good agreement with X-ray crystallography data. mdpi.comnih.gov Such calculations provide a deeper understanding of the molecule's stability and reactivity.

DFT calculations are also highly effective in simulating spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

For the sulfonamide compound {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations were used to predict its ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. mdpi.com The computed values showed good correlation with the experimental data, validating both the synthesized structure and the computational methodology. mdpi.com For example, the predicted chemical shift for the aliphatic C34 carbon was 31.88 ppm, which compared well with the experimental value of 27.49 ppm. mdpi.com Similarly, calculated C-N stretching vibrations at 1449 and 1479 cm⁻¹ were in close agreement with the experimental IR bands at 1458 and 1478 cm⁻¹. mdpi.com

The table below illustrates the comparison between experimental and computed spectroscopic data for a representative sulfonamide, demonstrating the predictive power of DFT.

Spectroscopic DataExperimental ValueComputed Value (DFT)
¹³C NMR (aliphatic C34, ppm)27.4931.88
IR (C-N stretch, cm⁻¹)1458, 14781449, 1479

This table is based on data for {(4-nitrophenyl)sulfonyl}tryptophan and serves as an example of how DFT can be applied to simulate the spectroscopic properties of sulfonamides like this compound. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. scm.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. nih.gov MD simulations are particularly useful for understanding the stability of ligand-protein complexes predicted by molecular docking and for studying the conformational changes that molecules undergo in different environments. nih.govunand.ac.id

For this compound, MD simulations can provide valuable information that complements static docking studies. While docking predicts a single binding pose, MD simulations can assess the stability of this pose over time, revealing whether the ligand remains securely bound in the active site or if it dissociates. unand.ac.id Studies on other ligand-protein systems have shown that MD simulations are crucial for validating docking results and understanding the dynamics of the interaction. unand.ac.idrsc.org

Furthermore, MD simulations can be used to predict physicochemical properties. For instance, simulations of this compound in water and octanol (B41247) systems can be performed to predict its partition coefficient (logP), a measure of its hydrophobicity. This property is critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Validating these simulations requires the root-mean-square deviation (RMSD) to be less than 2.0 Å. The insights gained from MD simulations are thus vital for the rational design of this compound analogues with improved drug-like properties.

Conformational Analysis and Dynamics of this compound

The biological efficacy and physical state of this compound are fundamentally tied to its three-dimensional arrangement and adaptability. The goal of conformational analysis is to pinpoint the stable atomic configurations of the molecule, known as conformers, and the energy thresholds that separate them.

A primary method for examining the dynamic nature of this compound over time is through molecular dynamics (MD) simulations. These simulations can illustrate how the molecule flexes, contorts, and alters its form in various settings. For a molecule such as this compound, which possesses a pliable octyl chain and rotatable bonds within the sulfonamide group, a wide array of conformations is achievable.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

Dihedral Angle Description Expected Range of Motion
C-S-N-C Rotation around the S-N bond Can adopt various angles, influencing the relative orientation of the phenyl and octyl groups.
C-C-S-N Rotation around the C-S bond Affects the positioning of the benzenesulfonyl group.
S-N-C-C Rotation at the start of the octyl chain Influences the initial direction of the alkyl chain.
C-C-C-C Rotations within the octyl chain Leads to either extended or folded conformations of the tail.

Note: The specific values for these angles and the energy landscapes would be determined through detailed quantum mechanical calculations.

Solvation Effects and Membrane Permeability Modeling

The interplay between this compound and its immediate environment is vital for its function, especially within biological frameworks. Solvation models are employed to comprehend how a solvent, such as water or a non-polar liquid, influences the molecule's conformation and characteristics. The polar surface area (PSA) is a key descriptor of molecular polarity and is often linked to significant pharmacokinetic properties like bioavailability, solubility, and the ability to permeate membranes. nih.gov

Explicit solvation models, which simulate individual solvent molecules surrounding this compound, offer a detailed view of the solvation shell. In contrast, implicit solvation models like the Polarizable Continuum Model (PCM) depict the solvent as a continuous medium with particular dielectric properties, presenting a computationally more economical method to consider the effects of the bulk solvent.

These models are essential for forecasting properties such as the octanol-water partition coefficient (logP), a primary measure of a molecule's hydrophobicity and its capacity to traverse cell membranes. For this compound, its amphipathic quality, featuring a polar sulfonamide head and a non-polar octyl tail, renders solvation studies particularly revealing. Increased lipophilicity, as shown by a higher logP value, may boost membrane penetration. nih.gov

Modeling the passage of this compound across biological membranes is another crucial use of computational chemistry. By simulating the molecule's interaction with a lipid bilayer, researchers can clarify the permeation mechanism. These simulations can compute the free energy profile for transporting the molecule from an aqueous environment into and through the hydrophobic core of the membrane. It is anticipated that the long octyl chain will interact favorably with the lipid tails inside the membrane, thereby easing its entry.

Advanced Computational Methodologies

To attain greater precision and tackle more intricate inquiries, sophisticated computational techniques are utilized in the investigation of this compound.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

For extensive systems, like this compound interacting with a biological target or situated within a complex setting such as a cell membrane, exclusively quantum mechanical (QM) calculations can be computationally overwhelming. QM/MM methods provide a workaround by treating a small, chemically significant area of the system—for instance, the sulfonamide group during a chemical reaction or a particular binding interaction—with a high-level QM theory. The remainder of the system, such as the octyl chain, solvent, and any protein, is handled by more computationally efficient molecular mechanics (MM) force fields.

This hybrid strategy facilitates the precise examination of electronic effects in a specific region without the computational burden of applying a high-level theory to the entire system. In the case of this compound, a QM/MM study could, for example, provide a detailed account of the electronic shifts during its binding to a target protein, offering deep insights into the character of the chemical interactions.

Machine Learning Applications in this compound Research

Machine learning (ML) is being progressively integrated to expedite and augment computational chemistry research. ML models can be trained on extensive datasets derived from quantum mechanical calculations or experimental outcomes to forecast molecular properties with much greater speed than conventional simulation methods.

In the study of this compound, ML can be applied in various capacities:

Predicting Properties: An ML model can be trained to forecast properties like solubility, logP, or even biological activity based on the molecular structure. This enables the swift evaluation of analogous molecules with altered structures.

Force Field Development: ML can be harnessed to create more precise and versatile force fields for molecular dynamics simulations. By learning from QM data, these ML-based force fields can offer a more faithful depiction of the interatomic interactions for this compound.

Conformational Sampling: ML techniques can boost the effectiveness of conformational searches, aiding in the quicker identification of the most stable and biologically significant conformations of this compound.

Table 2: Potential Machine Learning Applications in this compound Studies

Application Area Description of ML Model Potential Outcome
Property Prediction A quantitative structure-activity relationship (QSAR) model trained on a dataset of sulfonamides. Rapid prediction of the biological activity or physicochemical properties of this compound and its analogs.
Enhanced Sampling in MD A generative model that proposes new, low-energy conformations. More efficient exploration of the conformational space, leading to a better understanding of molecular flexibility.

Table of Compound Names

Compound Name

Environmental Fate and Behavior of N Octylbenzenesulfonamide

Degradation Pathways in Environmental Compartments

Degradation processes are critical in determining the environmental persistence of N-octylbenzenesulfonamide. These pathways can be broadly categorized into biotic, primarily microbial metabolism, and abiotic processes such as photolysis and hydrolysis.

The microbial degradation of sulfonamides is a recognized environmental process, although the specific metabolism of this compound is not extensively documented. Generally, microbial metabolism is a key factor in the breakdown of organic pollutants in soil and aquatic environments. Microbes utilize various metabolic strategies to obtain energy and nutrients, which can lead to the degradation of complex organic molecules.

Research on other sulfonamide antibiotics has identified several microbial degradation pathways. For instance, some bacteria can cleave the S-N bond in sulfonamides, while others initiate degradation through hydroxylation or other enzymatic modifications frontiersin.org. The rate and extent of this biodegradation are influenced by the specific microbial communities present, as well as environmental conditions such as nutrient availability and the presence of other carbon sources.

For this compound, the presence of the n-octyl group, a long alkyl chain, is a significant structural feature. While long alkyl chains can sometimes hinder microbial degradation due to their hydrophobicity, they can also serve as a carbon source for certain microorganisms. It is plausible that the degradation of this compound could be initiated by the oxidation of the octyl chain or through enzymatic attack on the sulfonamide bond itself. However, without specific studies on this compound, its precise microbial degradation pathway and rate remain speculative.

Abiotic degradation mechanisms, including photolysis and hydrolysis, can also contribute to the transformation of chemical compounds in the environment.

Photolysis is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. While this compound is noted for its use as a UV stabilizer in some applications, suggesting a degree of resistance to photolytic degradation, direct photolysis in the environment cannot be entirely ruled out without specific experimental data ontosight.ai. The aromatic benzene (B151609) ring in its structure could absorb UV radiation, potentially leading to photochemical reactions. For example, the photolysis of N-sulphinylaniline, a related compound, has been observed to proceed via the addition of a carbene to the nitrogen–sulphur double bond rsc.org.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The sulfonamide bond in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield benzenesulfonic acid and octylamine (B49996) . However, under typical environmental pH conditions (around neutral), the rate of hydrolysis for many sulfonamides is generally slow. The insolubility of this compound in water may further limit the extent of hydrolysis in aqueous environments ontosight.ai.

Transport and Distribution in the Environment

The transport and distribution of this compound are governed by its physical and chemical properties, such as its solubility, volatility, and sorption characteristics. These properties determine its movement between soil, water, and air.

The mobility of this compound in soil and aquatic systems is expected to be relatively low due to its insolubility in water ontosight.ai. This property suggests that the compound will not readily dissolve in and move with water through the soil profile or in surface waters.

Studies on other sulfonamides have shown that their mobility can be influenced by factors such as soil organic carbon content, pH, and ionic strength nih.gov. Generally, sulfonamides with lower sorption coefficients are considered more mobile nih.gov. However, the long, hydrophobic n-octyl chain of this compound likely increases its affinity for organic matter in soil and sediment, leading to stronger sorption and reduced mobility compared to more polar sulfonamides.

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The potential for volatilization and subsequent atmospheric transport is a key aspect of a chemical's environmental distribution.

This compound is characterized by a very low vapor pressure, which indicates a low tendency to volatilize under normal environmental conditions . Its high boiling point further supports the expectation of limited volatilization . Consequently, significant atmospheric transport of this compound is considered unlikely. Any atmospheric presence would likely be associated with particulate matter to which it may have sorbed.

The sorption of organic compounds to soil and sediment reduces their concentration in the aqueous phase, thereby limiting their mobility and bioavailability. For this compound, this partitioning behavior would likely lead to its accumulation in soil and sediment in areas of release. The specific sorption coefficient (Koc), which quantifies the partitioning between organic carbon and water, has not been reported for this compound. However, based on its structure, a high Koc value would be anticipated, indicating strong sorption and limited leaching potential.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance becomes concentrated in an organism at a higher level than in its surrounding environment. researchgate.netresearchgate.net This section explores the potential of this compound to accumulate in living organisms.

Bioconcentration and Biomagnification in Aquatic and Terrestrial Organisms

Bioconcentration refers to the uptake of a chemical from the surrounding medium, such as water, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgagr.hr

Aquatic Organisms: The potential for this compound to bioconcentrate in aquatic species is a key factor in its environmental risk assessment. ctgb.nl The bioconcentration factor (BCF) is a common metric used to quantify this potential. researchgate.netagr.hr While specific BCF values for this compound are not extensively reported in the available literature, the assessment of its physical and chemical properties, such as the octanol-water partition coefficient (Kow), can provide an indication of its bioaccumulation potential. sfu.ca Chemicals with a high Kow tend to be more lipid-soluble and have a greater affinity for fatty tissues in organisms, suggesting a higher potential for bioconcentration. agr.hr

Terrestrial Organisms: Information regarding the bioaccumulation and biomagnification of this compound in terrestrial ecosystems is limited. The assessment of bioaccumulation in air-breathing terrestrial organisms requires different models and considerations compared to aquatic species. ufz.de The behavior of a chemical in soil, its uptake by plants, and subsequent transfer through the terrestrial food web are complex processes that require further investigation for this compound.

Ecotoxicological Implications

Ecotoxicology studies the harmful effects of chemical substances on ecosystems. This section details the known effects of this compound on various organisms.

Effects on Aquatic Organisms (e.g., Algae, Daphnids, Fish)

The impact of this compound has been evaluated across different trophic levels in aquatic environments to understand its potential ecological risk. mdpi.comnih.gov

Algae: Algae are primary producers in most aquatic food webs, and any toxic effects on them can have cascading consequences. Studies on the effects of various chemicals on algae, such as Scenedesmus obliquus and Chlorella vulgaris, have shown that some substances can inhibit growth and reduce chlorophyll (B73375) content. bham.ac.uk While specific data for this compound is not detailed in the provided search results, standardized tests exist to evaluate the growth inhibition of unicellular green algae. ivami.com

Daphnids: Daphnia magna, a small crustacean, is a standard model organism for ecotoxicity testing. nih.govvliz.be These organisms are sensitive indicators of water quality. Standardized tests, such as motility inhibition and reproduction tests, are used to assess the toxicity of chemicals. ivami.com

Fish: Fish are often at the top of the aquatic food chain and can accumulate pollutants. agr.hr Acute toxicity tests on freshwater fish are conducted to determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a specific period. ivami.com The potential for neurotoxic effects and oxidative stress are also areas of investigation for various aquatic contaminants. aacademica.org

Interactive Data Table: Ecotoxicity of this compound in Aquatic Organisms

OrganismEndpointValueReference
Pseudokirchneriella subcapitata (Algae)72-h EC50 (Growth Inhibition)Data not available
Daphnia magna (Daphnid)48-h EC50 (Immobilization)Data not available
Oryzias latipes (Fish)96-h LC50Data not available

EC50: The concentration of a substance that causes a 50% effect on the tested population. LC50: The concentration of a substance that is lethal to 50% of the tested population.

Impact on Terrestrial Organisms and Soil Microflora

The release of this compound into the terrestrial environment can impact soil-dwelling organisms and the microbial communities essential for soil health.

Terrestrial Organisms: Standardized ecotoxicity tests are available for organisms like earthworms (Eisenia foetida) to assess the acute toxicity of chemicals in the soil. ivami.com These tests help determine the potential risk to soil invertebrates, which play a crucial role in soil structure and nutrient cycling.

Soil Microflora: Soil microorganisms, including bacteria and fungi, are vital for processes such as decomposition, nutrient cycling, and plant growth promotion. nih.govsciencepublishinggroup.com The introduction of foreign chemical compounds can disrupt the structure and function of these microbial communities. nih.gov While specific studies on the impact of this compound on soil microflora are not detailed in the search results, it is known that pollutants can alter microbial populations and their enzymatic activities.

Assessment of Chronic and Acute Toxicity

Toxicity is assessed in terms of both acute (short-term) and chronic (long-term) effects. researchgate.netepa.govnih.gov

Acute Toxicity: Acute toxicity tests determine the immediate effects of a single or short-term exposure to a substance. epa.gov For aquatic life, this often involves determining the EC50 or LC50 values over a period of 24 to 96 hours. mdpi.com

Chronic Toxicity: Chronic toxicity assessment evaluates the adverse effects that occur as a result of repeated or long-term exposure to a substance. mdpi.comnih.gov These effects can include impacts on reproduction, growth, and development. Assessing chronic toxicity is crucial for understanding the long-term ecological risks posed by a chemical that may persist in the environment. mdpi.com

Polymer and Material Science Applications of N Octylbenzenesulfonamide

Integration of N-octylbenzenesulfonamide in Polymer Synthesis

The role of this compound in the fundamental processes of creating polymers is an area with minimal specific documentation. The potential functions can be categorized into its use as a building block or as an additive to alter the final properties of the polymer.

Monomer or Cross-linking Agent in Polymerization

Current scientific literature does not provide significant evidence of this compound being utilized as a primary monomer in polymerization reactions. Monomers typically possess reactive functional groups, such as vinyl or acrylic moieties, that facilitate chain-growth polymerization. While this compound contains a sulfonamide group, its direct participation as a repeating unit in common polymerization schemes is not well-documented.

Similarly, its application as a cross-linking agent, which involves the formation of chemical bonds between polymer chains to create a network structure, is not extensively reported. Cross-linking agents generally have at least two reactive sites to bridge polymer chains. While the sulfonamide group can potentially undergo certain reactions, its efficiency and application as a cross-linker in polymer systems have not been a significant focus of published research.

Modification of Polymer Properties (e.g., Plasticization, Compatibility)

The most documented role for compounds related to this compound is in the modification of polymer properties, particularly as plasticizers. Benzenesulfonamides, as a class of compounds, are known to be effective plasticizers for various polymers, including polyamides and polyurethanes. Plasticizers are additives that increase the flexibility and durability of a material. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature.

The role of this compound as a compatibilizer in polymer blends is another potential application. Compatibilizers are additives that improve the stability and properties of immiscible polymer blends by acting at the interface between the different polymer phases. However, specific studies detailing the use and efficacy of this compound for this purpose are scarce.

Functional Polymers and Nanocomposites

The application of this compound in the development of advanced functional materials, such as smart polymers and nanocomposites, is an emerging area with very limited specific research.

Smart Polymers and Stimuli-Responsive Materials

Smart polymers, or stimuli-responsive materials, are polymers that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. There is currently a lack of published research specifically detailing the incorporation of this compound into the structure of smart polymers or its use to impart stimuli-responsive behavior.

Polymer Nanofibers and Films for Advanced Applications

The fabrication of polymer nanofibers and thin films for applications in areas like filtration, electronics, and biomedical devices is a rapidly growing field. However, the scientific literature does not currently contain specific studies on the use of this compound as a functional additive in the production of such materials.

Composites with Enhanced Mechanical or Chemical Properties

Polymer composites are materials where a polymer matrix is reinforced with a filler to improve properties such as strength, stiffness, or chemical resistance. There is a lack of specific research demonstrating the use of this compound as an agent to enhance the mechanical or chemical properties of polymer composites.

Based on a comprehensive review of available scientific literature, there is currently no documented research or established application of the chemical compound This compound in the specific fields of biomedical materials and environmental remediation as outlined.

Extensive searches have been conducted to find information regarding the use of this compound in:

Drug delivery systems and nanocarriers

Tissue engineering scaffolds

Biosensors and diagnostic tools

Adsorbents for pollutant removal

Catalytic materials for environmental transformation

The results of these searches indicate that this compound is not a material currently utilized or investigated for these purposes. While the broader class of sulfonamides has some applications in pharmaceuticals, and various polymers are used in the fields mentioned, there is no specific data linking this compound to the material science applications requested. Therefore, content for the specified sections and subsections cannot be generated.

Future Directions and Emerging Research Avenues for N Octylbenzenesulfonamide

Development of Multifunctional N-octylbenzenesulfonamide Derivatives

The core structure of this compound provides a versatile scaffold for the development of multifunctional derivatives. By introducing additional pharmacophores or functional groups, researchers aim to create novel compounds with enhanced or entirely new properties.

One promising approach involves the synthesis of phenyltriazole-sulfonamide hybrids. nih.gov These derivatives are designed to have a dual interaction with bacterial targets, potentially leading to more potent antimicrobial agents. nih.gov The incorporation of a triazole moiety alongside the sulfonamide group aims to enhance the molecule's ability to disrupt the cell walls of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and inhibit crucial metabolic pathways. nih.gov The rationale is that the combination of these active groups could lead to a wider spectrum of antibacterial effectiveness. nih.gov Research in this area has already produced derivatives such as 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-octylbenzenesulfonamide, which has shown potential in combating resistant bacterial pathogens. nih.gov

Another avenue of exploration is the creation of derivatives for use in advanced materials. For instance, this compound is utilized as a plasticizer in resinous compositions. google.com Future research may focus on synthesizing derivatives with tailored properties to improve the performance of polymers, such as enhancing thermal stability or creating non-fogging plasticizers. google.com

Exploration of Novel Therapeutic Targets

The search for new antimicrobial agents is a critical area of research, and this compound derivatives are being investigated for their potential to interact with novel therapeutic targets. The rise of multidrug-resistant bacteria necessitates the development of drugs that work through new mechanisms of action. nih.govnih.gov

A significant area of focus is the targeting of bacterial biofilm formation. Biofilms are communities of bacteria that are notoriously difficult to treat with conventional antibiotics. Phenyltriazole-based sulfonamides, including derivatives of this compound, are being studied for their ability to disrupt these biofilms, offering a potential new strategy for treating persistent infections. nih.gov

Furthermore, researchers are exploring dual-target approaches. For example, some novel sulfonamides are designed to inhibit both the bacterial cell wall synthesis pathway and the folate pathway. nih.gov Docking studies have suggested that these compounds can interact with key bacterial enzymes like penicillin-binding protein 2a (PBP2a) and dihydropteroate (B1496061) synthase (DHPS) in MRSA. nih.gov Another emerging therapeutic target is the β-barrel assembly machinery (BAM) complex, which is essential for the survival of all Gram-negative bacteria. nih.gov Targeting this complex could provide a new line of attack against these challenging pathogens. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including this compound. The goal is to develop more environmentally friendly and efficient synthetic methods. semanticscholar.org

Traditional synthesis of sulfonamides often involves the use of hazardous reagents and organic solvents. A key area of research is the development of water-based synthesis methods. rsc.org One such method describes a facile synthesis of sulfonamides in aqueous media under dynamic pH control, using equimolar amounts of the starting materials and eliminating the need for organic bases. rsc.org This approach not only reduces the environmental impact but also simplifies product isolation to a mere filtration step after acidification, yielding excellent purity without further purification. rsc.org

Other green chemistry strategies being explored include:

Solvent-free reactions: Conducting reactions in the absence of solvents to reduce waste. semanticscholar.org

Use of alternative energy sources: Employing microwave or ultrasonic radiation to accelerate reaction times and reduce energy consumption. semanticscholar.org

Catalysis: Utilizing environmentally benign catalysts to improve reaction efficiency and reduce waste. semanticscholar.org

For example, an optimized protocol for the amidation of benzenesulfonyl chloride with octylamine (B49996) uses water as the solvent and sodium hydroxide (B78521) as the base, with the reaction proceeding at a controlled temperature and pH to achieve high yields. These approaches align with the broader goals of sustainable chemistry to minimize the generation of hazardous substances. semanticscholar.org

Advanced Materials Design and Engineering

This compound and its derivatives have potential applications in the design and engineering of advanced materials. Its role as a plasticizer and UV stabilizer is already established, but future research aims to expand its utility. ontosight.ai

In the field of polymers, this compound can be used to modify the properties of materials like polybutylene naphthalate. google.com By incorporating it as a plasticizer, it is possible to control the crystallinity of the polymer, which in turn affects its optical, barrier, mechanical, and thermal properties. google.com This is particularly important for applications in packaging, where transparent and durable materials are required. google.com

Furthermore, research is being conducted on the use of this compound in adhesive compositions. google.com The addition of such compounds can contribute to the adhesion and thermal stability of the final product. google.com Future work in this area may involve the development of novel derivatives that impart specific functionalities to materials, such as improved flame retardancy or conductivity.

Integration of Artificial Intelligence and Machine Learning in Research

One of the key applications of AI in this field is in drug discovery. mit.edu Machine learning models can be trained on vast datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized molecules. mit.edu This in silico screening can identify promising candidates for further experimental investigation, significantly reducing the time and cost of research. mit.edu For example, AI algorithms have been successfully used to identify new antibiotic compounds with novel mechanisms of action. mit.edu

In the context of this compound, AI could be used to:

Predict the antimicrobial activity of novel derivatives against a wide range of pathogens. rsc.org

Optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates. rsc.org

Design new derivatives with specific desired properties for materials science applications.

Interdisciplinary Research Collaborations

The complexity of modern scientific challenges necessitates a move towards more interdisciplinary research. nih.gov The future development of this compound and its applications will greatly benefit from collaborations between researchers from various fields.

Successful research in this area will require the expertise of:

Chemists: To design and synthesize novel derivatives and develop green synthetic routes. rsc.org

Biologists and Microbiologists: To evaluate the therapeutic potential of new compounds against various pathogens and to study their mechanisms of action. nih.govnih.gov

Materials Scientists and Engineers: To explore the use of this compound in advanced materials and to characterize their properties. google.comgoogle.com

Computational Scientists and AI Experts: To develop and apply machine learning models for drug discovery and materials design. ebi.ac.ukmit.edu

Pharmacologists: To study the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. rsc.org

By bringing together diverse perspectives and skill sets, interdisciplinary teams can tackle complex problems more effectively and accelerate the translation of basic research into practical applications. mdpi.comresearchgate.net The establishment of such collaborative frameworks will be crucial for unlocking the full potential of this compound in the years to come. nih.gov

Q & A

Basic: What are the standard synthetic routes for N-octylbenzenesulfonamide?

This compound is typically synthesized via a two-step process:

Sulfonation of benzene derivatives : Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

Amidation : The sulfonyl chloride intermediate reacts with n-octylamine in anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) under controlled pH (8–9) to form the sulfonamide bond. Purification is achieved via recrystallization or column chromatography .
Key validation : Confirm product identity using melting point analysis (referenced in sulfonamide analogs, e.g., 4-nitrobenzenesulfonamide, mp 178–183°C) .

Basic: What analytical techniques are recommended for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm alkyl chain integration (n-octyl) and aromatic proton environments.
    • IR Spectroscopy : Verify sulfonamide S=O stretching (1150–1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Chromatography :
    • HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Elemental Analysis : Validate empirical formula (C₁₄H₂₃NO₂S) .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data for sulfonamides?

  • Cross-validation : Combine multiple techniques (e.g., NMR with X-ray crystallography for structural confirmation, as demonstrated in N-(4-hydroxyphenyl)benzenesulfonamide studies) .
  • Error Analysis : Quantify instrument precision (e.g., ±0.071* uncertainty in analogous sulfonamide measurements) .
  • Peer Review : Compare data with published benchmarks (e.g., CAS 80-39-7 sulfonamide analogs) to identify outliers .

Advanced: What intermolecular interactions influence this compound’s stability in solid-state or solution phases?

  • Hydrogen Bonding : The sulfonamide group (N-H) forms intermolecular H-bonds with electronegative atoms (e.g., O in solvents or crystal lattices), affecting solubility and thermal stability .
  • Alkyl Chain Packing : The n-octyl group’s hydrophobicity drives aggregation in polar solvents, requiring surfactants or co-solvents for dispersion .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation (no specific toxicity data available; assume precautionary measures) .
  • Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste; incinerate at >850°C with scrubbers .

Advanced: How to design experiments to evaluate this compound’s biological activity?

  • In vitro Assays : Use cell lines (e.g., HEK293 or HeLa) to test cytotoxicity (IC₅₀) via MTT assays. Include positive controls (e.g., cyclophosphamide analogs) .
  • Dose-Response Curves : Optimize concentrations (1–100 µM) with triplicate measurements to ensure statistical significance (p < 0.05) .
  • Ethical Compliance : Adhere to human subject research protocols (e.g., IRB approval for biochemical probes) .

Basic: What solvents are optimal for solubilizing this compound?

  • Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions.
  • Aqueous Buffers : Use with 0.1% Tween-20 to mitigate aggregation in PBS (pH 7.4) .

Advanced: How does thermal stress affect this compound’s stability?

  • TGA/DSC Analysis : Decomposition onset temperatures (T₀) and melting points (mp) should be monitored. Analogous sulfonamides (e.g., 4-nitrobenzenesulfonamide, mp 178–183°C) suggest thermal stability up to 150°C .
  • Accelerated Aging Studies : Store at 40°C/75% RH for 6 months; analyze degradation via HPLC .

Advanced: What computational methods predict this compound’s reactivity?

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to study electrophilic substitution sites.
  • Molecular Dynamics : Simulate solvation effects in water/octanol systems to predict logP (hydrophobicity) .

Basic: How to document experimental procedures for reproducibility?

  • Detailed Methods : Follow Beilstein Journal guidelines: report reaction stoichiometry, solvent volumes, and purification steps (e.g., “column chromatography: silica gel, hexane/ethyl acetate 3:1”) .
  • Supporting Information : Include raw spectral data (NMR, IR) and chromatograms in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.